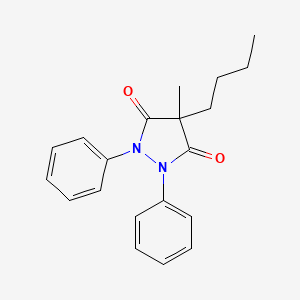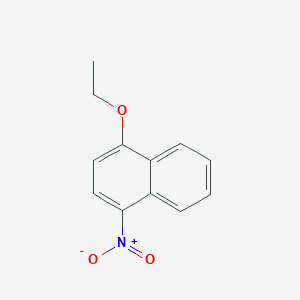
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione is a synthetic compound belonging to the pyrazolidinedione class. It is known for its anti-inflammatory, analgesic, and antipyretic properties. This compound is structurally related to phenylbutazone, a well-known nonsteroidal anti-inflammatory drug (NSAID).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . The process can be summarized as follows:
Starting Material: Ethoxycarbonylacetohydrazide.
Cyclization: The cyclization reaction is carried out using sodium methoxide as a base, leading to the formation of the pyrazolidinedione ring.
Final Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow processes can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing
Mecanismo De Acción
The mechanism of action of 4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione involves the inhibition of prostaglandin synthesis. This compound reduces the production of prostaglandin H and prostacyclin, which are mediators of inflammation and pain. By inhibiting these pathways, the compound exerts its anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenylbutazone: A structurally related NSAID with similar anti-inflammatory and analgesic properties.
Pipebuzone: Another pyrazolidinedione derivative with anti-inflammatory and analgesic effects.
Uniqueness
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its butyl and methyl groups may influence its potency, selectivity, and metabolic stability.
Propiedades
| 26598-82-3 | |
Fórmula molecular |
C20H22N2O2 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
4-butyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-15-20(2)18(23)21(16-11-7-5-8-12-16)22(19(20)24)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clave InChI |
QBXQDSFAILUQAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
